molecular formula C16H13ClN2O2 B267694 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide

Cat. No. B267694
M. Wt: 300.74 g/mol
InChI Key: SJHDBSWGLKMWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been associated with various physiological and pathological processes, including metabolism, inflammation, and cancer.

Mechanism of Action

2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide activates AMPK by binding to its γ-subunit, leading to conformational changes that increase its activity. AMPK activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased energy production and decreased energy consumption. AMPK activation also leads to the phosphorylation of various downstream targets involved in metabolism, inflammation, and cancer.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have various biochemical and physiological effects in different cell types and disease models. In skeletal muscle cells, 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide increases glucose uptake and insulin sensitivity by activating AMPK and promoting GLUT4 translocation to the plasma membrane. In macrophages, 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide reduces inflammation by inhibiting NF-κB signaling and promoting M2 polarization. In cancer cells, 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide inhibits proliferation and migration by activating AMPK and inhibiting mTOR signaling.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide has several advantages as a research tool, including its specificity for AMPK activation, its rapid onset and reversible action, and its ability to penetrate cell membranes. However, 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide also has some limitations, including its potential off-target effects, its dependence on intact AMPK signaling pathways, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide and AMPK activation. One direction is to investigate the potential therapeutic effects of 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide in various disease models, including diabetes, obesity, cancer, and neurodegenerative diseases. Another direction is to identify the downstream targets of AMPK activation and their roles in different cellular processes. Additionally, the development of more potent and selective AMPK activators may provide new opportunities for the treatment of various diseases.

Synthesis Methods

2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide can be synthesized by a multistep process starting from 4-chloro-2-methylphenol. The first step involves the conversion of 4-chloro-2-methylphenol to 4-chloro-2-methylphenol ether, which is then reacted with 2-cyanophenylacetic acid to form the desired product, 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide has been widely used as a research tool to study the role of AMPK activation in various physiological and pathological processes. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, reduce inflammation in macrophages, and inhibit cancer cell proliferation and migration. 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide has also been used to investigate the potential therapeutic effects of AMPK activation in various disease models, including diabetes, obesity, cancer, and neurodegenerative diseases.

properties

Product Name

2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide

InChI

InChI=1S/C16H13ClN2O2/c1-11-8-13(17)6-7-15(11)21-10-16(20)19-14-5-3-2-4-12(14)9-18/h2-8H,10H2,1H3,(H,19,20)

InChI Key

SJHDBSWGLKMWKV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

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